Carbenicillin disodium Carbenicillin disodium Carbenicillin disodium is an organic sodium salt. It contains a carbenicillin(2-).
Carbenicillin Disodium is the disodium salt form of carbenicillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Carbenicillin acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.
Broad-spectrum semisynthetic penicillin derivative used parenterally. It is susceptible to gastric juice and penicillinase and may damage platelet function.
Brand Name: Vulcanchem
CAS No.: 4800-94-6
VCID: VC20746138
InChI: InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Molecular Formula: C17H16N2Na2O6S
Molecular Weight: 422.4 g/mol

Carbenicillin disodium

CAS No.: 4800-94-6

Cat. No.: VC20746138

Molecular Formula: C17H16N2Na2O6S

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

Carbenicillin disodium - 4800-94-6

CAS No. 4800-94-6
Molecular Formula C17H16N2Na2O6S
Molecular Weight 422.4 g/mol
IUPAC Name disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1
Standard InChI Key RTYJTGSCYUUYAL-YCAHSCEMSA-L
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Chemical Properties and Structure

Carbenicillin disodium salt is characterized by its specific molecular structure and chemical properties that contribute to its antimicrobial efficacy and stability in various conditions.

Chemical Identifiers

The compound is clearly defined by several standard chemical identifiers, as shown in the following table:

ParameterInformation
CAS Number4800-94-6
Molecular FormulaC₁₇H₁₆N₂Na₂O₆S
Molecular Weight422.36 g/mol
MDL NumberMFCD00077683
InChI KeyRTYJTGSCYUUYAL-YCAHSCEMSA-L
PubChem CID20933
ChEBICHEBI:34609
SMILES[Na+].[Na+].CC1(C)S[C@@H]2C@HC(=O)N2[C@H]1C([O-])=O

The chemical structure of carbenicillin disodium salt includes a β-lactam ring, which is characteristic of penicillin antibiotics, along with a carboxyphenylacetyl side chain that differentiates it from other penicillin derivatives .

Physical Properties

Carbenicillin disodium salt possesses distinct physical characteristics that influence its handling and application:

PropertyDescription
Physical FormPowder
ColorWhite
SolubilityWater-soluble
Storage Conditions2-8°C

The compound's water solubility makes it particularly advantageous for various laboratory and clinical applications compared to other less soluble antibiotics .

Mechanism of Action

Carbenicillin disodium salt exhibits its antibacterial properties through a well-defined mechanism targeting bacterial cell wall synthesis.

The compound functions by inactivating transpeptidases (also known as penicillin-binding proteins) located on the inner surface of the bacterial cell membrane. These enzymes are crucial for the cross-linking of peptidoglycan strands during bacterial cell wall synthesis. By binding to these transpeptidases, carbenicillin disodium salt prevents the formation of cross-links, which leads to incomplete cell wall synthesis .

This disruption in cell wall integrity ultimately results in cell wall instability, increased permeability, and eventual bacterial cell lysis. The compound's effectiveness is particularly notable against gram-negative bacteria, which possess a thinner peptidoglycan layer compared to gram-positive bacteria .

In in vitro studies, carbenicillin disodium salt has demonstrated the ability to completely suppress the proliferation of Agrobacterium species, highlighting its potent antibacterial effects .

Applications

Carbenicillin disodium salt has found widespread use across multiple disciplines due to its versatile antimicrobial properties and stability.

Clinical Applications

In clinical settings, carbenicillin disodium salt has been extensively utilized for its therapeutic properties:

  • Treatment of Gram-Negative Infections: The compound is primarily used against infections caused by gram-negative bacteria, offering a broad spectrum of activity against various pathogens .

  • Pharmaceutical Formulations: It serves as an active ingredient in various pharmaceutical preparations designed to combat bacterial infections, particularly in hospital settings where resistant strains are prevalent .

  • β-Lactamase Resistance: Its enhanced stability against β-lactamase enzymes (which typically degrade penicillins) makes it valuable for treating certain resistant bacterial strains .

Research Applications

The compound has significant applications in scientific research:

  • Antibiotic Resistance Studies: Carbenicillin disodium salt plays a critical role in research aimed at understanding antibiotic resistance mechanisms, providing insights that can lead to the development of new therapeutic strategies .

  • Microbiological Studies: Researchers use it to evaluate bacterial resistance and susceptibility patterns, helping to inform treatment protocols and improve patient outcomes .

  • Cell Wall Biosynthesis Research: It has been instrumental in studies investigating the role of penicillin-sensitive transpeptidases in bacterial cell wall biosynthesis, contributing to our fundamental understanding of bacterial physiology .

Molecular Biology and Genetic Engineering

In molecular biology and genetic engineering, carbenicillin disodium salt serves several specialized functions:

  • Selective Agent in Cloning: The compound is commonly used as a selective agent in plasmid-based cloning experiments. When researchers introduce a plasmid containing a carbenicillin resistance gene into host cells, only the successfully transformed cells that express the resistance gene can survive in the presence of carbenicillin, while non-transformed cells are eliminated .

  • Cell Culture Applications: It effectively prevents bacterial contamination in cell cultures, ensuring the purity and integrity of cell lines in laboratory settings .

  • Strain Selection and Maintenance: Carbenicillin disodium salt is employed for the isolation and maintenance of bacterial strains with known or engineered resistance to the compound, facilitating various genetic studies .

Veterinary Medicine

Beyond human applications, carbenicillin disodium salt has established utility in veterinary medicine:

  • Treatment of Animal Infections: The compound is applied in veterinary settings for treating bacterial infections in animals, contributing to the health and well-being of both livestock and companion animals .

ParameterValue/Classification
Acute Oral Toxicity (LD50, rat)>10,000 mg/kg
Skin Corrosion/IrritationNot classified as corrosive/irritant to skin
Eye Damage/IrritationNot classified as damaging to the eye or eye irritant
Germ Cell MutagenicityNot classified as germ cell mutagenic
CarcinogenicityNot classified as carcinogenic

The relatively high LD50 value suggests low acute toxicity when ingested .

Sensitization and Allergic Reactions

Despite its favorable toxicity profile, carbenicillin disodium salt carries some sensitization risks:

  • The compound may cause allergic skin reactions upon contact .

  • It may trigger allergy or asthma symptoms or breathing difficulties if inhaled, particularly in individuals with pre-existing sensitivities to β-lactam antibiotics .

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